Sorbic acid

Catalog No.
S543595
CAS No.
110-44-1
M.F
C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
M. Wt
112.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbic acid

CAS Number

110-44-1

Product Name

Sorbic acid

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid

Molecular Formula

C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+

InChI Key

WSWCOQWTEOXDQX-MQQKCMAXSA-N

SMILES

CC=CC=CC(=O)O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.02 M
Slightly soluble in water, soluble in ethanol.
1.91 mg/mL at 30 °C
In water, 1910 mg/L at 30 °C
In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method)
In water: 0.25% at 30 °C, 3.8% at 100 °C
In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C
Very soluble in ether
In fats and oils: 5.5% at 20 °C
Solubility in water, g/100ml at 30 °C: 0.25 (poor)
Slightly soluble in water
soluble (in ethanol)

Synonyms

Acid, Hexadienoic, Acid, Propenylacrylic, Acid, Sorbic, Hexadienoic Acid, Potassium Sorbate, Propenylacrylic Acid, Sodium Sorbate, Sorbate, Potassium, Sorbate, Sodium, Sorbic Acid

Canonical SMILES

CC=CC=CC(=O)O

Isomeric SMILES

C/C=C/C=C/C(=O)O

Description

The exact mass of the compound Sorbic acid is 112.0524 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.02 mslightly soluble in water, soluble in ethanol.1.91 mg/ml at 30 °cin water, 1910 mg/l at 30 °cin water, 1560 mg/l at 20 °c (oecd 105 shake-flask method)in water: 0.25% at 30 °c, 3.8% at 100 °cin propylene glycol: 5.5% at 20 °c; in absolute ethanol or methanol: 12.90% at 20 °c; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °c; in glacial acetic acid: 11.5% at 20 °c; in benzene: 2.3%, in dioxane: 11.0% at 20 °c; in carbon tetrachloride: 1.3% at 20 °c; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °c; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °c; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °cvery soluble in etherin fats and oils: 5.5% at 20 °c1.91 mg/ml at 30 °csolubility in water, g/100ml at 30 °c: 0.25 (poor)slightly soluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives. It belongs to the ontological category of hexadienoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Here, researchers aim to extend shelf life and reduce foodborne illness risks while maintaining food quality.

Antifungal Properties and Medical Applications

Beyond food preservation, research explores sorbic acid's potential antifungal properties for medical applications. Studies have investigated its effectiveness against pathogenic fungi like Candida albicans, which can cause infections in immunocompromised individuals []. Researchers are also exploring its use in combination with other antifungal drugs to potentially improve treatment efficacy.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Sorbic acid appears as white powder or crystals. Melting point 134.5°C. Slightly acidic and astringent taste with a faint odor.
DryPowder
Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C
Solid
WHITE CRYSTALLINE POWDER.
White, free-flowing powde

Color/Form

Colorless needles or white powder
Needles from water
Needles form dilute alcohol
White crystalline solid
White crystals or powde

XLogP3

1.3

Exact Mass

112.0524

Boiling Point

442 °F at 760 mm Hg (decomposes) (NTP, 1992)
228 °C with decomposition.

Flash Point

260 °F (NTP, 1992)
127 °C (261 °F) - closed cup
127 °C

Vapor Density

3.87 (NTP, 1992) (Relative to Air)
3.87 (Air = 1)
Relative vapor density (air = 1): 3.87

Density

1.204 at 66 °F (NTP, 1992)
1.204 g/cu cm at 19 °C
1.2 g/cm³

LogP

1.33 (LogP)
1.33
log Kow = 1.33

Odor

Relatively odorless
Weak characteristic odo

Appearance

Solid powder

Melting Point

274.1 °F (NTP, 1992)
134.5 °C
Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator
Mp 134.5 °
134.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X045WJ989B

GHS Hazard Statements

Aggregated GHS information provided by 2274 companies from 36 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 62 of 2274 companies. For more detailed information, please visit ECHA C&L website;
Of the 35 notification(s) provided by 2212 of 2274 companies with hazard statement code(s):;
H315 (88.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Sorbic acid is a colorless powder or needles. It has a weak odor and a slightly acidic taste. It is soluble in water. Sorbic acid occurs naturally in mountain ash berries, rowan berries and magnolia vine berries. USE: Sorbic acid is an important commercial chemical used as a preservative and antimicrobial agent that is added to foods and animal feeds, cosmetics, pharmaceuticals and tobacco. It is also added to the packaging material for food products. EXPOSURE: Workers that use sorbic acid may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of foods and dermal contact with consumer products containing sorbic acid. If sorbic acid is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Use of sorbic acid as a food additive is generally recognized as safe by the U.S. Food and Drug Administration. Skin and eye irritations and allergic reactions have been reported in some people using personal care products containing sorbic acid. No data on additional toxic effects of sorbic acid in humans were available. No toxic effects were observed in laboratory animals fed diets containing moderate-to-high levels of sorbic acid. Tumors were not induced in laboratory animals fed diets containing sorbic acid over their lifetime. Severe stomach irritation, decreased food consumption and body weight, increased abortion, and death were observed in laboratory rabbits given very large oral doses of sorbic acid during pregnancy. Study authors suggest that these effects were due to the antimicrobial effects of sorbic acid in the intestines (killing of natural flora), which led to malnutrition. No evidence for increased abortion or birth defects were observed in laboratory rats given very large oral doses of sorbic acid during pregnancy; however, decreases in maternal body weight and impaired growth and development in offspring were observed. As in the rabbit study, study authors attributed these findings to malnutrition rather than direct toxic effects of sorbic acid. The potential for sorbic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Food Preservatives
The ocular bioavailability of timolol increased in sorbic acid solution due to ion pair formation. Its octanol/water partition coefficient also increased, suggesting the formation of a more lipophilic complex. The concentration of timolol in rabbit aqueous humor was determined after instillation of timolol ophthalmic solution containing sorbic acid. When the molar ratio of sorbic acid to timolol was two or higher, the concentration of timolol in the aqueous humor was higher than with timolol alone. In the presence of sorbic acid the maximal aqueous humor concentration and the area under the curve were more than two-fold higher than those of Timoptol, a timolol maleate ophthalmic solution, and similar in value to TIMOPTIC-XE, a gel-forming ophthalmic solution. To investigate the transcorneal absorption mechanism, in vitro permeation profiles across the intact and de-epithelialyzed cornea were analyzed on the basis of the bilayer diffusion model. The partition coefficient in the epithelium was about twice as high in the presence of sorbic acid than with timolol alone, although the diffusion coefficient in the epithelium did not change. We conclude that the improved ocular bioavailability in the presence of sorbic acid is due to increased partitioning of timolol in the corneal epithelium.

MeSH Pharmacological Classification

Food Preservatives

Vapor Pressure

less than 0.01 mm Hg at 68 °F ; 9.8 mm Hg at 266° F (NTP, 1992)
3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure)
Vapor pressure, Pa at 20 °C:

Pictograms

Irritant

Irritant

Other CAS

110-44-1
22500-92-1
91751-55-2

Wikipedia

Hexa-2,4-dienoic acid

Drug Warnings

Topical medicaments and cosmetics containing sorbic acid should be avoided. There has been no evidence of flare-ups of eczema from ingestion of foods containing sorbic acid. Therefore, avoiding foods with sorbic acid is unnecessary.

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]
Cosmetics -> Preservative

Methods of Manufacturing

Trimerization of acetaldehyde and catalytic air oxidation of the resulting hexadienal.
In the presence of salts of divalent transition metals as catalysts, ketene and 2-butenal react at 30-80 °C to give a polymeric ester of 3-hydroxy-4-hexenoic acid with a molecular mass greater than or equal to about 2000. This polyester can be cleaved to give sorbic acid in good yield by either bases or acids (e.g., hydrochloric acid); alternatively, cleavage can be effected by metal-complex catalysts.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
2,4-Hexadienoic acid, (2E,4E)-: ACTIVE
Only the undissociated form /of sorbic acid/ has antimicrobial activity.
The trans, trans-isomer is usually obtained and is the commercial product.

Analytic Laboratory Methods

HPLC determination in cosmetics.
Sorbic acid was one of several organic acids determined by HPLC on bare silica.
AOAC Method 971.15. Sorbic Acid in Cheese. Oxidation Method.
AOAC Method 974.10. Sorbic Acid in Dairy Products. Spectrophotometric Method (Applicable to fresh dairy products - cottage, ricotta, and mozzarella cheese, sour cream, and yogurt).
For more Analytic Laboratory Methods (Complete) data for SORBIC ACID (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

An LC-MS method is described for the determination of urinary sorbic acid (SA), a common food additive, which allows to measure down to 4 ug/L of the compound. The method involves an acidic hydrolysis followed by solid-phase extraction. The method was applied to two volunteers who ingested SA and to 36 individuals with no dietary restriction. The results confirm that a little aliquot of ingested SA is found in urine also in humans. The significant correlation found between urinary levels of SA and trans,trans-muconic acid (MA) seems to indicate that the measurement of SA in urine could allow to estimate the amount of MA excreted following a dietary intake of SA and, consequently, to enhance the specificity of MA as a biomarker of benzene exposure. A point of clarification in future studies will be the actual chemical form of SA excreted, since our results clearly demonstrate that without hydrolysis only a very little amount of SA can be found even in subjects heavily exposed to SA.
Sorbic acid (SA: CH(3)-CH=CH-CH=CH-COOH) is one of the widely used food preservatives, although there have been some reports of its toxic activity, for example, on DNA and skin cells. In order to examine the effects of SA on mammalian tissues, we have developed a highly sensitive analytical method using LC/MS/MS with positive and negative ion mode electrospray ionization (ESI). In a previous study, we found that a nonacidic eluent offers better ionization efficiency than acids or their ammoniun salts. However, optimal results could not be obtained because the anion form of SA is poorly retained on a conventional reversed phase column. To resolve this problem, we chose a new type of column and used high-resolution mass spectrometry and positive ion mode analysis. There have only been a few reports using these methods in the positive mode, for example derivatized SA, because acid compounds such as SA are usually used in the negative ion mode. However, a new type of low-carbon-content and polar-endcapped C18 phase column was developed for better separation of SA from the matrix. High-resolution selected reaction monitoring (SRM) gave the best signal to noise ratio in normal-resolution SRM. In the positive ion mode, the CH(3)OH-0.05% HCOOH/0.1% CH(3)COOH eluent system yielded the best ionization efficiency. We propose a highly sensitive and simple analysis using a two-ion-mode ESI SRM method. Such systems should allow quantification of the amount of SA in or around the cells, without the need for pretreatment such as solid phase extraction.
GC-MS determination in urine

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Non Combustible Solids.
Should be stored at temps below 40 °C.

Interactions

The fungicidal activity of sorbic acid against Saccharomyces cerevisiae was enhanced 64-fold in combination with half-minimum fungicidal concentration of polygodial. This synergistic activity of polygodial presumably comes from its ability to inhibit the plasma membrane H+-ATPase.
Sorbic acid has a system of conjugated double bonds which makes it able to undergo nucleophilic addition reactions with certain functions. The interactions between sorbic acid and amine functions present in the endogenous constituents of food were quantified. The formation of new products was demonstrated and the underlying mechanisms studied using ethyl sorbate and various amines. HPLC, GC, GC-SM and NMR analyses of the reaction mixtures enabled the products to be isolated and identified. The addition reactions led, at 20 degrees C, to linear monoadducts and, at 50 degrees C and 80 degrees C, to cyclic derivatives resulting from double addition.
Sorbic acid (E200) and its salts (potassium and calcium sorbate: E202 and E203) are allowed for use as preservatives in numerous processed foods. Sorbic acid had a conjugated system of double bonds which makes it susceptible to nucleophilic attack, sometimes giving mutagenic products. Under conditions typical of food processing (50-80 degrees C), we analyzed the cyclic derivatives resulting from a double addition reaction between sorbic acid and various amines. Mutagenesis studies, involving Ames' test and genotoxicity studies with HeLa cells and plasmid DNA, showed that none of the products studied presented either mutagenic or genotoxic activities.
The objective of this study was to investigate the occurrence of sublethal injury after the pulsed-electric-field (PEF) treatment of two yeasts, Dekkera bruxellensis and Saccharomyces cerevisiae, as well as the relation of sublethal injury to the inactivating effect of the combination of PEF and sorbic acid. PEF caused sublethal injury in both yeasts: more than 90% of surviving D. bruxellensis cells and 99% of surviving S. cerevisiae cells were sublethally injured after 50 pulses at 12 kV/cm in buffer at pHs of both 7.0 and 4.0. The proportion of sublethally injured cells reached a maximum after 50 pulses at 12.0 kV/cm (S. cerevisiae) or 16.5 kV/cm (D. bruxellensis), and it kept constant or progressively decreased at greater electric field strengths and with longer PEF treatments. Sublethally PEF-injured cells showed sensitivity to the presence of sorbic acid at a concentration of 2,000 ppm. A synergistic inactivating effect of the combination of PEF and sorbic acid was observed. Survivors of the PEF treatment were progressively inactivated in the presence of 2,000 ppm of sorbic acid at pH 3.8, with the combined treatments achieving more than log10 5 cycles of dead cells under the conditions investigated. This study has demonstrated the occurrence of sublethal injury after exposure to PEF, so yeast inactivation by PEF is not an all-or-nothing event. The combination of PEF and sorbic acid has proven to be an effective method to achieve a higher level of yeast inactivation. ...
For more Interactions (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
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2: Islam A, Jeon D, Ra J, Shin J, Kim TY, Lee Y. Transformation of microcystin-LR and olefinic compounds by ferrate(VI): Oxidative cleavage of olefinic double bonds as the primary reaction pathway. Water Res. 2018 May 9;141:268-278. doi: 10.1016/j.watres.2018.05.009. [Epub ahead of print] PubMed PMID: 29800835.
3: Muck RE, Nadeau EMG, McAllister TA, Contreras-Govea FE, Santos MC, Kung L Jr. Silage review: Recent advances and future uses of silage additives. J Dairy Sci. 2018 May;101(5):3980-4000. doi: 10.3168/jds.2017-13839. Review. PubMed PMID: 29685273.
4: Kim DB, Jang GJ, Yoo M, Lee G, Yun SS, Lim HS, Kim M, Lee S. Sorbic, benzoic and propionic acids in fishery products: a survey of the South Korean market. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Mar 20:1-7. doi: 10.1080/19440049.2018.1447692. [Epub ahead of print] PubMed PMID: 29509066.
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6: Gao X, Tang J, Liu H, Liu L, Kang L, Chen W. Structure-activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. J Enzyme Inhib Med Chem. 2018 Dec;33(1):519-524. doi: 10.1080/14756366.2018.1436053. PubMed PMID: 29447012.
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10: Rosati MV, Sancini A, Tomei F, Sacco C, Traversini V, De Vita A, De Cesare DP, Giammichele G, De Marco F, Pagliara F, Massoni F, Ricci L, Tomei G, Ricci S. Correlation between benzene and testosterone in workers exposed to urban pollution. Clin Ter. 2017 Nov-Dec;168(6):e380-e387. doi: 10.7417/T.2017.2038. PubMed PMID: 29209688.
11: Vidal A, Sanchis V, Ramos AJ, Marín S. Stability of DON and DON-3-glucoside during baking as affected by the presence of food additives. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Mar;35(3):529-537. doi: 10.1080/19440049.2017.1401741. Epub 2017 Dec 1. PubMed PMID: 29111888.
12: Chen HH, Xu XL, Shang Y, Jiang JG. Comparative toxic effects of butylparaben sodium, sodium diacetate and potassium sorbate to Dunaliella tertiolecta and HL7702 cells. Food Funct. 2017 Dec 13;8(12):4478-4486. doi: 10.1039/c7fo01102d. PubMed PMID: 29090701.
13: Song G, Jiang X, Chen W, Peng Y, Lu F, Wang Q. [Construction and optimization of microbial cell factories for producing cis, cis-muconic acid]. Sheng Wu Gong Cheng Xue Bao. 2016 Sep 25;32(9):1212-1223. doi: 10.13345/j.cjb.150541. Chinese. PubMed PMID: 29022322.
14: Kenechukwu FC, Attama AA, Ibezim EC, Nnamani PO, Umeyor CE, Uronnachi EM, Gugu TH, Momoh MA, Ofokansi KC, Akpa PA. Surface-modified mucoadhesive microgels as a controlled release system for miconazole nitrate to improve localized treatment of vulvovaginal candidiasis. Eur J Pharm Sci. 2018 Jan 1;111:358-375. doi: 10.1016/j.ejps.2017.10.002. Epub 2017 Oct 4. PubMed PMID: 28986195.
15: Tomita K, Sawai J. Preincubation of Escherichia coli ATCC 25922 with NaCl Increases Its Attachment to Lettuce Surfaces Compared with Other Chemicals. Biocontrol Sci. 2017;22(3):137-143. doi: 10.4265/bio.22.137. PubMed PMID: 28954956.
16: Fujiyoshi T, Ikami T, Kikukawa K, Kobayashi M, Takai R, Kozaki D, Yamamoto A. Direct quantitation of the preservatives benzoic and sorbic acid in processed foods using derivative spectrophotometry combined with micro dialysis. Food Chem. 2018 Feb 1;240:386-390. doi: 10.1016/j.foodchem.2017.07.108. Epub 2017 Jul 25. PubMed PMID: 28946287.
17: McNally K, Sams C, Loizou GD, Jones K. Evidence for non-linear metabolism at low benzene exposures? A reanalysis of data. Chem Biol Interact. 2017 Dec 25;278:256-268. doi: 10.1016/j.cbi.2017.09.002. Epub 2017 Sep 9. PubMed PMID: 28899792.
18: Abplanalp W, DeJarnett N, Riggs DW, Conklin DJ, McCracken JP, Srivastava S, Xie Z, Rai S, Bhatnagar A, O'Toole TE. Benzene exposure is associated with cardiovascular disease risk. PLoS One. 2017 Sep 8;12(9):e0183602. doi: 10.1371/journal.pone.0183602. eCollection 2017. PubMed PMID: 28886060; PubMed Central PMCID: PMC5590846.
19: He W, Rahimnejad S, Wang L, Song K, Lu K, Zhang C. Effects of organic acids and essential oils blend on growth, gut microbiota, immune response and disease resistance of Pacific white shrimp (Litopenaeus vannamei) against Vibrio parahaemolyticus. Fish Shellfish Immunol. 2017 Nov;70:164-173. doi: 10.1016/j.fsi.2017.09.007. Epub 2017 Sep 4. PubMed PMID: 28882791.
20: Zhou H, Yan S, Ma J, Lian L, Song W. Development of Novel Chemical Probes for Examining Triplet Natural Organic Matter under Solar Illumination. Environ Sci Technol. 2017 Oct 3;51(19):11066-11074. doi: 10.1021/acs.est.7b02828. Epub 2017 Sep 14. PubMed PMID: 28858500.

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